Dustanin
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Overview
Description
Dustanin is a hopanoid that is hopane substituted by hydroxy groups at positions 15 and 22 (the 15alpha-stereoisomer). It has been isolated from Aschersonia species and Hypocrella species. It has a role as a fungal metabolite. It is a hopanoid, a diol and a pentacyclic triterpenoid.
Scientific Research Applications
Antimycobacterial Activity
Dustanin has been identified in bioassay-guided fractionation of the cell extract from the insect pathogenic fungus Aschersonia tubulata. It exhibits notable antimycobacterial activity, evidenced by a minimum inhibitory concentration (MIC) of 12.5 micrograms/ml (Boonphong et al., 2001). This discovery highlights its potential for use in treatments against mycobacterial infections.
Environmental and Health Impact Studies
Although not directly related to Dustanin, there are numerous studies on the environmental and health impacts of different types of dust, which could provide context for understanding the broader implications of Dustanin in a scientific research setting. For instance, research on the impacts of dust suppressant application on urban runoff quality (Loreto et al., 2002), or studies on the radiative impacts of mineral dust in the atmosphere (Sokolik et al., 2001), provide insights into how dust, in general, can affect environmental and health parameters.
Dust Generation and Analysis in Industrial and Natural Contexts
The generation and analysis of dust from various sources are also a significant area of research. Studies have been conducted on laboratory generation of dust from geological materials, which are crucial for understanding emission intensities and compositions of mineral aerosols (Gill et al., 2006). Similarly, investigations into the dispersion of dust in industrial settings, like in magnetic fusion devices (Krasheninnikov et al., 2011), provide valuable insights into the behavior and control of dust in technological applications.
properties
Molecular Formula |
C30H52O2 |
---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,3aS,5S,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-5-ol |
InChI |
InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)21(25)13-17-29(7)22(28)10-11-23-27(5)16-12-19(26(3,4)32)20(27)18-24(31)30(23,29)8/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28-,29+,30-/m0/s1 |
InChI Key |
YARKUPNYWCQHFO-ZUXTZSAESA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3([C@H](C[C@@H]5[C@@]4(CC[C@@H]5C(C)(C)O)C)O)C)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(C(CC5C4(CCC5C(C)(C)O)C)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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